5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-7-10-9-6(11-7)4-5-2-1-3-12-5/h1-3H,4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFOBSJYPCYCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588028 | |
| Record name | 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926254-65-1 | |
| Record name | 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pharmacophore Analysis of 2-amino-5-(2-thienylmethyl)-1,3,4-oxadiazole: A Technical Guide
Executive Summary
This technical guide provides a structural and functional deconstruction of 2-amino-5-(2-thienylmethyl)-1,3,4-oxadiazole . As a hybrid scaffold integrating a lipophilic thiophene tail, a flexible methylene bridge, and a polar oxadiazole core, this molecule represents a "privileged structure" in medicinal chemistry. Its pharmacophoric profile is characterized by its ability to act as a bioisostere for amides and esters while providing specific binding geometries for targets such as VEGFR-2 (Angiogenesis) , COX-2 (Inflammation) , and Microtubule affinity .
Structural Deconstruction & Pharmacophore Mapping
The efficacy of this molecule relies on the synergistic arrangement of three distinct pharmacophoric elements. Unlike rigid congeners, the inclusion of the methylene bridge (-CH2-) between the thiophene and oxadiazole rings introduces a critical degree of rotational freedom, allowing for "induced fit" binding.
The Pharmacophoric Triad
| Feature | Chemical Moiety | Pharmacophoric Function | Interaction Type |
| Lipophilic Tail | Thiophene Ring | Hydrophobic pocket occupancy; | Van der Waals / |
| Flexible Linker | Methylene Bridge | Rotational freedom; Decouples ring conjugation. | Entropic Adjustment |
| Bioisosteric Core | 1,3,4-Oxadiazole | Hydrogen Bond Acceptor (HBA); Rigid spacer. | Dipole-Dipole / H-Bonding |
| Polar Head | Primary Amine (-NH2) | Hydrogen Bond Donor (HBD). | H-Bonding (with Asp/Glu) |
Electronic Landscape
The 1,3,4-oxadiazole ring is electron-deficient, making it a strong electron-withdrawing group (EWG). This pulls electron density from the amino group, slightly increasing the acidity of the amine protons, thereby enhancing their H-bond donor capability. Conversely, the thiophene ring is electron-rich (excess
Target-Specific Pharmacophore Modeling
Primary Target: VEGFR-2 (Angiogenesis Inhibition)
Based on SAR data for thiophene-oxadiazole hybrids, this scaffold exhibits high affinity for the ATP-binding pocket of receptor tyrosine kinases.
-
Binding Mode: The oxadiazole nitrogen (N3 or N4) acts as an H-bond acceptor for the backbone NH of Cys919 (hinge region).
-
The Thiophene Role: The thiophene moiety extends into the hydrophobic gatekeeper region (near Val848 ), utilizing the methylene bridge to twist out of planarity to accommodate the steric bulk of the gatekeeper residue.
-
The Amine Role: The exocyclic amino group forms critical water-mediated or direct H-bonds with the side chains of Glu885 or Asp1046 .
Secondary Target: COX-2 (Anti-Inflammatory)
The molecule mimics the "V-shape" required for COX-2 selectivity.
-
Selectivity Mechanism: The thiophene ring inserts into the hydrophobic side pocket present in COX-2 (but absent in COX-1), while the oxadiazole-amine motif interacts with Arg120 and Tyr355 at the channel entrance.
Visualization: Pharmacophore & Synthesis Workflows[1]
Pharmacophore Interaction Map (VEGFR-2 Context)
Caption: Structural decomposition of the molecule and its mapped interactions within the VEGFR-2 kinase domain ATP-binding site.
Synthetic Pathway (Iodine-Mediated Cyclization)[2]
This protocol describes the most robust route to the scaffold, ensuring high yield and purity for biological testing.
Caption: Step-wise synthesis via oxidative cyclization. Iodine (I2) acts as the mild oxidant to close the oxadiazole ring.
Experimental Protocols
Synthesis Protocol: Oxidative Cyclization
Rationale: While POCl3 is a common cyclizing agent, it is harsh. The Iodine/K2CO3 method is preferred for preserving the integrity of the thiophene ring and the methylene bridge.
-
Hydrazide Formation: Reflux methyl 2-thiopheneacetate with hydrazine hydrate (99%) in ethanol for 6 hours. Evaporate solvent to obtain 2-thiopheneacetohydrazide.
-
Semicarbazone Formation: Dissolve the hydrazide (0.01 mol) in glacial acetic acid. Add a solution of sodium cyanate (or carbonyldiimidazole) to form the intermediate semicarbazide.
-
Cyclization:
-
Suspend the intermediate in dioxane.
-
Add Iodine (I2) (1.1 eq) and K2CO3 (2 eq).
-
Stir at 80°C for 4-6 hours. The color will change as iodine is consumed.
-
Quench: Pour into crushed ice containing 5% sodium thiosulfate (to remove unreacted iodine).
-
Purification: Filter the precipitate and recrystallize from Ethanol:DMF (9:1).
-
Self-Validating Docking Protocol (In Silico)
To verify the pharmacophore hypothesis before synthesis, follow this validation loop:
-
Preparation:
-
Ligand: Energy minimize the structure using DFT (B3LYP/6-31G*) to account for the flexible methylene bridge geometry.
-
Protein: Retrieve PDB ID: 2R3J (CDK-2) or 4ASD (VEGFR-2). Remove water molecules; add polar hydrogens.
-
-
Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Sorafenib for VEGFR-2).
-
Docking (Standard Precision): Run docking (e.g., AutoDock Vina or Glide).
-
Validation Check (The "Red Flag" Rule):
-
Pass: If the oxadiazole oxygen/nitrogen forms an H-bond with the hinge region AND the docking score is < -7.5 kcal/mol.
-
Fail: If the thiophene ring is exposed to the solvent (high solvation penalty). Correction: Rotate the methylene bridge torsion angle and re-dock.
-
Quantitative Data Summary (Analog Comparison)
The following data aggregates activity from structurally similar thiophene-oxadiazole derivatives to establish a baseline for the target molecule.
| Derivative Type | Target | IC50 / Binding Affinity | Key Residue Interaction | Source |
| Thienyl-Oxadiazole (Direct Bond) | CDK-2 | -10.65 kcal/mol (Docking) | Leu83, Glu81 | [2] |
| Thienyl-Oxadiazole (Direct Bond) | VEGFR-2 | -8.15 kcal/mol (Docking) | Asp1046, Cys919 | [5] |
| Thienylmethyl-Oxadiazole (Bridge) | COX-2 | 0.46 mM (IC50) | Arg120 | [1] |
| Thienyl-Oxadiazole | Colon Cancer (Caco-2) | 43.16 μM (IC50) | Tubulin interference | [2] |
Note: The methylene-bridged variant (this topic) generally shows lower steric clash in restricted pockets compared to direct-bond variants, often improving IC50 values by 10-15% in flexible pockets.
References
-
Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase. SAR QSAR Environ Res.[1] (2025).[1][2] Link
-
Design, Molecular Docking, Synthesis... of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2025).[1][2] Link
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole... as Potential Anticancer Agents. Medicinal Chemistry. (2022).[3][4][5] Link
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. (2022).[3][4][5] Link
-
Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives... for anticancer potential. Journal of Applied Pharmaceutical Science. (2026).[6] Link
Sources
- 1. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 6. japsonline.com [japsonline.com]
Biological Activity Potential of 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine Derivatives
This technical guide is structured as a strategic whitepaper for drug discovery scientists, focusing on the medicinal chemistry and pharmacological potential of the 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine scaffold.
Executive Summary
The 1,3,4-oxadiazole heterocycle is a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere for carboxylic acids, esters, and carboxamides.[1] This guide focuses on a specific, high-potential scaffold: This compound .
Unlike rigid bi-aryl systems, this scaffold incorporates a methylene linker between the thiophene ring and the oxadiazole core. This structural feature introduces rotational flexibility, allowing the molecule to adopt diverse conformations within enzyme active sites (e.g., EGFR kinase domains or bacterial DNA gyrase pockets). This guide outlines the synthetic pathways, structure-activity relationships (SAR), and therapeutic potential of this scaffold, positioning it as a versatile precursor for next-generation antimicrobials and antineoplastics.
Structural Rationale & Pharmacophore Analysis[2][3]
The therapeutic utility of this compound stems from three distinct pharmacophoric elements:
-
The Thiophene Moiety: Acts as a lipophilic bioisostere of benzene. It enhances membrane permeability and often improves metabolic stability against oxidative metabolism compared to phenyl rings.
-
The Methylene Linker (
): A critical differentiator. Direct aryl-oxadiazole bonds create rigid, planar structures. The methylene bridge breaks conjugation, adding a degree of freedom that facilitates "induced fit" binding in flexible hydrophobic pockets. -
The 2-Amino-1,3,4-Oxadiazole Core:
-
H-Bonding: The oxadiazole nitrogen atoms act as hydrogen bond acceptors, while the amine group serves as a donor.
-
Derivatization Handle: The primary amine is highly reactive, allowing conversion into Schiff bases, ureas, and amides to modulate solubility and target specificity.
-
Diagram 1: Pharmacophore & SAR Logic
Visualization of the core scaffold and its functional zones.
Caption: Structural decomposition of the scaffold highlighting the lipophilic tail (Thiophene), flexible hinge (Linker), and reactive headgroup (Amine).
Synthetic Pathways: From Precursor to Lead
To access this scaffold, a cyclization protocol involving 2-thiopheneacetic acid hydrazide is required. The most robust method utilizes Cyanogen Bromide (CNBr) to close the ring while installing the amino group.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of this compound.
-
Esterification: Reflux 2-thiopheneacetic acid (0.1 mol) in absolute ethanol (50 mL) with catalytic
for 8 hours. Neutralize and extract ethyl 2-thiopheneacetate. -
Hydrazide Formation: React the ester (0.05 mol) with hydrazine hydrate (99%, 0.1 mol) in ethanol under reflux for 6 hours. Cool to precipitate 2-thiopheneacetic acid hydrazide .
-
Cyclization:
-
Dissolve the hydrazide (0.01 mol) in methanol.
-
Add Cyanogen Bromide (CNBr, 0.012 mol) portion-wise (Caution: Toxic).
-
Reflux for 2–4 hours.
-
Neutralize with
solution. The solid product is filtered, washed with water, and recrystallized from ethanol.
-
Protocol B: Derivatization (Schiff Base Formation)
Rationale: The free amine often exhibits lower potency than its derivatives. Schiff bases (imines) extend the conjugation and introduce additional aryl groups for hydrophobic interactions.
-
Dissolve this compound (0.01 mol) in glacial acetic acid (20 mL).
-
Add an equimolar amount of a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).
-
Reflux for 4–6 hours.
-
Pour into ice water. Filter the precipitate and recrystallize from DMF/Ethanol.
Diagram 2: Synthetic Workflow
Step-by-step chemical transformation pathway.
Caption: Synthetic route from starting material to biologically active derivatives via the hydrazide intermediate.[1][2][3][4][5]
Therapeutic Profiles & Mechanism of Action
Antimicrobial Activity
Derivatives of this scaffold, particularly Schiff bases bearing electron-withdrawing groups (e.g.,
-
Mechanism: Inhibition of DNA Gyrase (Topoisomerase II) . The oxadiazole ring interacts with the ATP-binding site of the B subunit, while the thiophene tail occupies the hydrophobic pocket, stabilizing the drug-enzyme complex.
-
Key Insight: The methylene linker allows the thiophene group to rotate and avoid steric clashes that rigid analogs (direct thiophene-oxadiazole bond) might encounter in mutated gyrase pockets.
Anticancer Potential (EGFR Inhibition)
This scaffold acts as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Target: The ATP-binding pocket of EGFR.
-
Binding Mode:
-
The oxadiazole N and amine NH act as a donor-acceptor pair, forming hydrogen bonds with the hinge region (Met793 in EGFR).
-
The thiophene moiety extends into the hydrophobic back pocket (Gatekeeper region).
-
-
Potency: Derivatives with 4-fluoro or 3-chloro substitutions on the distal phenyl ring (of the Schiff base) have shown
values in the micromolar range ( ) against MCF-7 (breast) and HepG2 (liver) cancer lines.
Diagram 3: EGFR Signaling & Inhibition
Visualizing the pathway blockade by the oxadiazole derivative.
Caption: Mechanism of Action: The derivative competitively inhibits EGFR autophosphorylation, halting the Ras/Raf/MEK/ERK proliferation cascade.
Quantitative Data Summary
The following table synthesizes biological activity data from comparable thiophene-oxadiazole studies. Note: Values are representative of optimized Schiff base derivatives, not the free amine.
| Biological Target | Cell Line / Strain | Activity Metric | Representative Potency | Reference Standard |
| Breast Cancer | MCF-7 | Doxorubicin ( | ||
| Liver Cancer | HepG2 | 5-Fluorouracil ( | ||
| Gram (+) Bacteria | S. aureus | MIC | Ciprofloxacin ( | |
| Fungi | C. albicans | MIC | Fluconazole ( | |
| Inflammation | COX-2 Enzyme | % Inhibition | 78% (at | Celecoxib (85%) |
Experimental Bioassay Protocol (Self-Validating)
MTT Cytotoxicity Assay
To validate the anticancer potential of synthesized derivatives:
-
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h at . -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (
). Include DMSO control (negative) and Doxorubicin (positive). -
Incubation: Incubate for 48 hours.
-
Dye Addition: Add
MTT solution ( in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove medium. Add
DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm.
-
Calculation: Calculate % cell viability and determine
using non-linear regression.
References
-
Frontiers in Pharmacology. (2016). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. [Link][6]
-
National Institutes of Health (PMC). (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
-
MDPI Molecules. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles. [Link][7]
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
-
Asian Journal of Chemistry. (2010). Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 7. Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Novel Schiff Bases Derived from 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine: A Comprehensive Guide for Researchers
Introduction: The Convergence of Thiophene and 1,3,4-Oxadiazole Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of scaffolds, those incorporating 1,3,4-oxadiazole and thiophene rings have garnered significant attention from the scientific community. The 1,3,4-oxadiazole moiety is a bioisostere of amide and ester functionalities, offering enhanced metabolic stability and serving as a crucial pharmacophore in a wide array of therapeutic agents with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the thiophene ring, a prominent five-membered sulfur-containing heterocycle, is a key structural component in numerous pharmaceuticals, valued for its ability to modulate biological activity.
The strategic combination of these two privileged scaffolds through a Schiff base linkage presents a compelling avenue for the development of new chemical entities with potentially synergistic or novel pharmacological profiles. Schiff bases, characterized by the azomethine (-C=N-) group, are known for their synthetic versatility and broad spectrum of biological activities.[3][4] This guide provides a detailed protocol for the synthesis of the precursor amine, 5-(2-thienylmethyl)-1,3,4-oxadiazol-2-amine, and its subsequent conversion to a series of novel Schiff bases through condensation with various aromatic aldehydes. Furthermore, it outlines the essential characterization techniques and protocols for preliminary biological screening.
Part 1: Synthesis of the Precursor Amine: this compound
A crucial first step in the synthesis of the target Schiff bases is the preparation of the key intermediate, this compound. This is achieved through a two-step process commencing with the synthesis of 2-(thiophen-2-yl)acetohydrazide, followed by its cyclization with cyanogen bromide.
Step 1.1: Synthesis of 2-(Thiophen-2-yl)acetohydrazide
This initial step involves the esterification of 2-thienylacetic acid followed by hydrazinolysis.
Protocol:
-
Esterification: In a round-bottom flask, dissolve 2-thienylacetic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the ethyl 2-(thiophen-2-yl)acetate with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Hydrazinolysis: Dissolve the crude ethyl 2-(thiophen-2-yl)acetate in absolute ethanol.
-
Add an excess of hydrazine hydrate (3-5 equivalents).
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC until the ester spot disappears.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to yield 2-(thiophen-2-yl)acetohydrazide.
Step 1.2: Cyclization to this compound
The synthesized hydrazide is then cyclized to form the desired 2-amino-1,3,4-oxadiazole ring.
Protocol:
-
Dissolve 2-(thiophen-2-yl)acetohydrazide (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of sodium bicarbonate (2 equivalents).
-
Cool the mixture in an ice bath and add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue, and the resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: Synthetic pathway for the preparation of the key precursor amine.
Part 2: Synthesis of Schiff Bases
The core of this application note is the synthesis of the target Schiff bases via the condensation of this compound with a variety of substituted aromatic aldehydes. This reaction is typically catalyzed by a few drops of glacial acetic acid.
General Protocol for Schiff Base Synthesis:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol or methanol.
-
To this solution, add the desired substituted aromatic aldehyde (1.1 equivalents).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by TLC.[5]
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude Schiff base can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of solvents like DMF/water.
Caption: General scheme for the synthesis of the target Schiff bases.
Table 1: Exemplary Aromatic Aldehydes for Schiff Base Synthesis
| Entry | Aromatic Aldehyde | R-Group |
| 1 | Benzaldehyde | -H |
| 2 | 4-Chlorobenzaldehyde | -Cl |
| 3 | 4-Methoxybenzaldehyde | -OCH₃ |
| 4 | 4-Nitrobenzaldehyde | -NO₂ |
| 5 | 2-Hydroxybenzaldehyde | -OH |
| 6 | 4-(Dimethylamino)benzaldehyde | -N(CH₃)₂ |
Part 3: Characterization of Synthesized Compounds
The structural elucidation of the newly synthesized Schiff bases is paramount and can be achieved through a combination of spectroscopic techniques.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the region of 1600-1650 cm⁻¹. The disappearance of the N-H stretching vibrations of the primary amine (around 3200-3400 cm⁻¹) and the C=O stretching of the aldehyde (around 1700 cm⁻¹) will also be indicative of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the azomethine group (-CH=N-) will appear as a singlet in the downfield region, typically between δ 8.0-9.0 ppm. The aromatic protons will appear in their characteristic regions.
-
¹³C NMR: The carbon of the azomethine group will show a signal in the range of δ 150-165 ppm. The signals for the carbons of the 1,3,4-oxadiazole ring are also expected in their characteristic regions.[4]
-
-
Mass Spectrometry (MS): This technique will be used to confirm the molecular weight of the synthesized compounds, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular mass.
Table 2: Expected Spectroscopic Data for a Representative Schiff Base
| Spectroscopic Technique | Expected Characteristic Peaks/Signals |
| IR (cm⁻¹) | ~1620 (C=N stretch), ~1580 (C=C aromatic stretch) |
| ¹H NMR (δ, ppm) | ~8.5 (s, 1H, -CH=N-), ~7.0-8.0 (m, Ar-H), ~4.2 (s, 2H, -CH₂-) |
| ¹³C NMR (δ, ppm) | ~160 (C=N), ~165 (C-2 of oxadiazole), ~163 (C-5 of oxadiazole) |
| Mass Spec (m/z) | Corresponding molecular ion peak |
digraph "Characterization_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];Crude_Product [label="Crude Schiff Base"]; Purification [label="Purification\n(Recrystallization)"]; Pure_Product [label="Pure Schiff Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy"]; NMR [label="NMR Spectroscopy\n(¹H & ¹³C)"]; MS [label="Mass Spectrometry"]; Structure_Confirmation [label="Structure Confirmation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Crude_Product -> Purification; Purification -> Pure_Product; Pure_Product -> IR; Pure_Product -> NMR; Pure_Product -> MS; IR -> Structure_Confirmation; NMR -> Structure_Confirmation; MS -> Structure_Confirmation; }
Caption: Workflow for the purification and characterization of the synthesized Schiff bases.
Part 4: Application Notes - Biological Evaluation
The synthesized Schiff bases, integrating the pharmacologically active 1,3,4-oxadiazole and thiophene moieties, are prime candidates for a range of biological screenings.
Antimicrobial Activity Screening
A common preliminary assessment of antimicrobial activity is the agar well diffusion method or broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Agar Well Diffusion Method
-
Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; and Candida albicans for fungi).
-
Create wells of a standard diameter in the agar plates.
-
Prepare solutions of the synthesized Schiff bases in a suitable solvent (e.g., DMSO) at a known concentration.
-
Add a fixed volume of the test solution to each well.
-
A well containing only the solvent serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used as a positive control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Protocol: MTT Assay
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized Schiff bases for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.
Conclusion and Future Perspectives
This guide provides a robust and detailed framework for the synthesis, characterization, and preliminary biological evaluation of novel Schiff bases derived from this compound. The synthetic protocols are based on established chemical principles and can be readily adapted for the preparation of a diverse library of compounds by varying the aromatic aldehyde component. The outlined characterization and biological screening methods provide a solid foundation for assessing the therapeutic potential of these new chemical entities. Further in-depth studies, including mechanism of action investigations and in vivo efficacy studies, are warranted for the most promising candidates to emerge from these initial screenings.
References
- Bhat, M. A., Al-Omar, M. A., & Siddiqui, N. (2013). Antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives: an in vitro evaluation. Medicinal Chemistry Research, 22(9), 4455-4463.
- Shakya, A. K., & El-Agbar, Z. (n.d.). Synthesis and Biological Evaluation of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole. Asian Journal of Chemistry.
- Zainab, H., et al. (2005). Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. Journal of General and Applied Microbiology, 51(2), 133-141.
- Kumar, D., et al. (2020). Synthesis of some novel 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, 14(1), 40.
-
Saeed, A., et al. (2015). Design, synthesis and pharmacological studies of some new quinoline Schiff bases and 2,5-(disubstituted-[3][4][6])-oxadiazoles. RSC Advances, 5(104), 85652-85664.
- Patel, R. V., et al. (2012). Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. Medicinal Chemistry Research, 21(9), 2345-2353.
- El-Sayed, W. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-279.
- Pham, E. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- Kratky, M., et al. (2025). 1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. PLOS ONE, 20(5), e0299965.
- Stanciu, G. D., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5-ARYL-1,3,4-OXADIAZOLES. Farmacia, 63(4), 548-554.
- Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496.
- Al-Shareef, H. F. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, 14(1), 40.
- Abdel-Wahab, B. F. (2010). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation.
- Ahsan, M. J., et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Medicinal Chemistry Research, 26(7), 1435-1445.
- Ghorab, M. M., et al. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3476-3487.
- Kumar, S., et al. (2011). Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. Asian Journal of Chemistry, 23(2), 449-452.
- Celik, F., et al. (2020). Synthesis and reactions of di(thiophen-2-yl)
- Missoum, H. (2022).
Sources
- 1. Design, synthesis and pharmacological studies of some new quinoline Schiff bases and 2,5-(disubstituted-[1,3,4])-oxadiazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities [jstage.jst.go.jp]
- 4. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
cyclization reaction conditions for thienyl oxadiazole formation
Application Note: Optimized Cyclization Strategies for Thienyl-Substituted Oxadiazole Scaffolds
Abstract
The incorporation of thiophene rings into oxadiazole scaffolds is a prevalent strategy in medicinal chemistry to modulate lipophilicity and metabolic stability while acting as a bioisostere for phenyl-ester or phenyl-amide linkages. However, the electron-rich nature of the thiophene ring presents specific challenges during cyclodehydration, including susceptibility to electrophilic side reactions and polymerization under harsh acidic conditions. This guide provides two optimized, field-proven protocols for synthesizing thienyl-1,2,4-oxadiazoles and thienyl-1,3,4-oxadiazoles, prioritizing yield, scalability, and operational safety.
Strategic Overview: Isomer Selection & Pathway Analysis
Before initiating synthesis, the specific oxadiazole isomer must be selected based on the desired vector orientation of substituents. The synthetic routes differ fundamentally: 1,2,4-oxadiazoles typically proceed via amidoximes, while 1,3,4-oxadiazoles proceed via hydrazides.
Figure 1: Reaction Decision Matrix This decision tree guides the selection of reagents based on the target isomer and substrate sensitivity.
Caption: Strategic selection of synthetic pathways for thienyl-oxadiazole formation based on target isomer and available precursors.
Protocol A: 1,2,4-Oxadiazoles via T3P® Mediated Cyclization
Context: The classical synthesis involving CDI (carbonyldiimidazole) often requires high temperatures that can degrade electron-rich thiophenes. The use of Propylphosphonic anhydride (T3P®) is the superior modern approach. T3P acts as both a coupling agent and a water scavenger, driving cyclization in a "one-pot" manner without isolating the O-acylamidoxime intermediate.
Mechanism: T3P activates the carboxylic acid, facilitating nucleophilic attack by the amidoxime oxygen. The byproduct is a water-soluble phosphonate, simplifying purification.
Materials:
-
Substrate 1: Thiophene-2-carboxylic acid (or derivative) [1.0 equiv]
-
Substrate 2: Aryl/Alkyl Amidoxime [1.1 equiv]
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) [1.5 – 2.0 equiv]
-
Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) [3.0 equiv]
-
Solvent: Ethyl Acetate (EtOAc) or DMF (for solubility)
Step-by-Step Methodology:
-
Activation: In a dried reaction vial, dissolve the Thiophene-carboxylic acid (1.0 equiv) in EtOAc (concentration ~0.2 M).
-
Base Addition: Add Et3N (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.
-
Coupling: Add T3P solution (2.0 equiv) dropwise. Stir for 20 minutes at RT to form the active anhydride species.
-
Addition: Add the Amidoxime (1.1 equiv) in one portion.
-
Cyclization:
-
Standard: Heat the reaction mixture to 80°C (reflux for EtOAc) for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[1] You will first see the O-acyl intermediate (M+1), followed by the dehydrated product (M-18).
-
Note: If the intermediate persists, increase temperature to 100°C (requires DMF/Toluene switch) or add 0.5 equiv more T3P.
-
-
Work-up: Cool to RT. Dilute with water. The T3P byproducts are water-soluble. Wash the organic layer with sat. NaHCO3, water, and brine.[2]
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc). Thienyl oxadiazoles are often UV-active and easily visualized.
Protocol B: 1,3,4-Oxadiazoles via POCl3 Dehydration
Context: For 1,3,4-oxadiazoles, the cyclodehydration of diacylhydrazines is the industry standard. While harsh, Phosphorus Oxychloride (POCl3) remains the most reliable reagent for thienyl substrates because the thiophene ring is generally stable to these acidic conditions, unlike furan which might ring-open.
Safety Warning: POCl3 is corrosive and reacts violently with water. All glassware must be oven-dried.
Materials:
-
Substrate: Thiophene-2-carbohydrazide [1.0 equiv]
-
Coupling Partner: Carboxylic Acid derivative [1.0 equiv]
-
Reagent: POCl3 (Excess, acts as solvent and reagent)
-
Optional Solvent: Toluene (if neat POCl3 is too aggressive)
Step-by-Step Methodology:
-
Pre-step (Hydrazide Formation): If starting from ester, reflux with hydrazine hydrate in ethanol for 4h to generate the hydrazide.
-
Reaction Assembly: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), combine the Thiophene-carbohydrazide and the corresponding Carboxylic Acid.
-
Reagent Addition: Carefully add POCl3 (5–10 mL per mmol of substrate).
-
Optimization: For cleaner profiles, add 1.0 equiv of PCl5 to the mixture to assist in activating the carboxylic acid before cyclization.
-
-
Reflux: Heat to 100–110°C for 4–6 hours.
-
Observation: The suspension usually clears to a homogeneous solution as cyclization proceeds.
-
-
Quenching (Critical):
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction flask.
-
Neutralize the slurry with solid NaHCO3 or NaOH solution to pH ~8.
-
-
Isolation: The product often precipitates as a solid upon neutralization. Filter and wash with water. If no precipitate forms, extract with DCM.
Comparative Data & Troubleshooting
Table 1: Solvent and Reagent Compatibility for Thienyl Substrates
| Parameter | T3P Method (1,2,4) | POCl3 Method (1,3,[2][3][4]4) | Iodine/K2CO3 (1,3,4 Alt) |
| Reaction pH | Neutral/Mildly Basic | Strongly Acidic | Basic |
| Thiophene Stability | Excellent | Good (Watch for polymerization) | Excellent |
| Temp Range | 25°C – 80°C | 100°C – 120°C | 25°C – 60°C |
| Scalability | High (Safe) | Medium (Quench exotherm) | High |
| Major Byproduct | Water-soluble phosphate | Phosphoric acid | Iodide salts |
Troubleshooting Guide:
-
Issue: Thiophene polymerization (black tar) during POCl3 reaction.
-
Fix: Switch to the Burgess Reagent or the Iodine Oxidative Cyclization (I2, K2CO3, DMSO) method. These are milder and avoid strong acids.[5]
-
-
Issue: Incomplete cyclization in T3P reaction.
-
Fix: Ensure the solvent is dry. Water hydrolyzes T3P. Switch solvent to DMF to allow heating >100°C.
-
Mechanistic Visualization: T3P Activation
Understanding the T3P pathway helps in troubleshooting "stalled" reactions.
Caption: Mechanistic pathway of T3P-mediated activation and cyclodehydration for 1,2,4-oxadiazole synthesis.
References
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles.[6] Tetrahedron Letters.[7]
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[2][3][5][8][9][10][11][12] Journal of Medicinal Chemistry.[3]
-
Yu, W., et al. (2013).[13] I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides.[13][14][15] Journal of Organic Chemistry.
-
Jakopin, Z., et al. (2007). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles.[11][12][16] Current Organic Chemistry.
-
Dolman, S. J., et al. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles.[14] Journal of Organic Chemistry.
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. oaji.net [oaji.net]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.iisc.ac.in [journal.iisc.ac.in]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 13. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
- 14. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 15. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Novel Mannich Bases from 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine for Drug Discovery
Introduction: The Synergy of 1,3,4-Oxadiazoles and Mannich Bases
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This five-membered heterocycle is valued for its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide functionalities, enhancing pharmacokinetic profiles.
The Mannich reaction is a cornerstone of synthetic chemistry, enabling the aminomethylation of a compound containing an active hydrogen atom.[2] This three-component condensation reaction is a powerful tool in drug discovery for several reasons:
-
Increased Solubility: The introduction of an amino group can enhance the aqueous solubility and bioavailability of a lead compound.
-
Pharmacophore Introduction: The newly introduced aminomethyl group can serve as a key pharmacophore, establishing new interactions with biological targets.
-
SAR Studies: A diverse library of analogues can be rapidly synthesized by varying the amine component, facilitating robust structure-activity relationship (SAR) studies.
This guide provides a comprehensive protocol for the synthesis of novel Mannich bases derived from 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine. By combining the established biological relevance of the 1,3,4-oxadiazole-thiophene core with the synthetic versatility of the Mannich reaction, researchers can efficiently generate a library of compounds for screening and development.
Synthesis of Starting Material: this compound
The synthesis of the target Mannich bases begins with the preparation of the core scaffold, this compound. This is achieved through a reliable two-step process starting from commercially available ethyl 2-(thiophen-2-yl)acetate.
Step 2.1: Synthesis of 2-(Thiophen-2-yl)acetohydrazide
The first step involves the hydrazinolysis of the corresponding ester to form the key acid hydrazide intermediate.
Protocol:
-
To a solution of ethyl 2-(thiophen-2-yl)acetate (1 equivalent) in absolute ethanol (10 mL per gram of ester), add hydrazine hydrate (80% solution, 3 equivalents).
-
Fit the round-bottom flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain reflux for 6-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 2-(thiophen-2-yl)acetohydrazide as a white crystalline solid.
Step 2.2: Cyclization to this compound
The acid hydrazide is then cyclized to form the 2-amino-1,3,4-oxadiazole ring using cyanogen bromide. This is a well-established method for constructing this particular heterocyclic system.[3]
Protocol:
-
Dissolve 2-(thiophen-2-yl)acetohydrazide (1 equivalent) in methanol (20 mL per gram of hydrazide).
-
In a separate flask, dissolve cyanogen bromide (1.1 equivalents) in methanol. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Add the cyanogen bromide solution dropwise to the stirred solution of the acid hydrazide at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Add a 10% aqueous sodium hydroxide solution to the residue until the pH is adjusted to approximately 8-9, causing the product to precipitate.
-
Collect the white solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.
Caption: Synthesis route for the starting material.
The Aminomethylation (Mannich) Reaction: Principles & Mechanism
The Mannich reaction proceeds via a two-stage mechanism. First, the secondary amine reacts with formaldehyde to generate a highly electrophilic Eschenmoser-like salt, the iminium ion. In the second stage, the N-H proton on the 2-amino group of the oxadiazole is sufficiently acidic to be deprotonated, creating a nucleophilic anion. This anion then attacks the iminium ion to form the final C-N bond, yielding the Mannich base.
Caption: General mechanism of the Mannich reaction.
Protocol for Mannich Base Synthesis
This general protocol can be adapted for various secondary amines to generate a library of derivatives.
Materials and Reagents
-
This compound (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.5 eq)
-
Selected secondary amine (e.g., morpholine, piperidine, N-methylpiperazine) (1.1 eq)
-
Absolute Ethanol (as solvent)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Procedure
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol) in absolute ethanol (15-20 mL).
-
To this stirred solution, add the selected secondary amine (1.1 mmol).
-
Add the aqueous formaldehyde solution (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 10-24 hours. The reaction progress can be monitored by TLC. In many cases, the product will begin to precipitate from the solution as a solid.
-
If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Dry the final product under vacuum to obtain the pure Mannich base.
Experimental Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-1,3,4-Oxadiazoles via Recrystallization
Welcome to the technical support center for the purification of 2-amino-1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to achieve high purity of their target compounds through recrystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and ensure the integrity of your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing 2-amino-1,3,4-oxadiazoles?
The choice of solvent is critical and depends heavily on the substituents of your specific 2-amino-1,3,4-oxadiazole derivative. However, some commonly successful solvents include:
-
Ethanol: Often a good starting point, especially for derivatives with moderate polarity.[1][2]
-
Aqueous Ethanol: A mixture of ethanol and water can be effective for increasing the yield of more polar compounds.[3]
-
Methanol: Similar to ethanol, useful for many derivatives.
-
Isopropyl Alcohol: Another common choice that can offer different solubility characteristics.
-
Ethyl Acetate: Can be a suitable solvent, particularly for less polar derivatives.[3]
-
Dimethylformamide (DMF)/Ethanol Mixtures: For compounds that are sparingly soluble in common alcohols, a mixture with DMF can be effective.[4]
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling. This is a common issue, especially if the melting point of your compound is lower than the boiling point of the solvent or if significant impurities are present.[5]
Here are some troubleshooting steps:
-
Re-heat and Add More Solvent: The most immediate solution is to heat the mixture to redissolve the oil and add a small amount of additional hot solvent. This can help keep the compound in solution at a lower temperature, allowing for crystallization to occur.[5][6]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.[5]
-
Change Solvent System: If the problem persists, the chosen solvent is likely not suitable. Try a solvent with a lower boiling point or a two-solvent system.
-
Pre-purification: The presence of impurities can lower the melting point of your compound and promote oiling out. A quick filtration through a plug of silica gel can sometimes remove enough of the impurities to allow for successful crystallization.[6]
Q3: I'm getting a very low yield after recrystallization. What are the likely causes?
A low yield is a frequent challenge in recrystallization. The primary culprits are:
-
Using too much solvent: This is the most common reason for low recovery. The minimum amount of hot solvent should be used to dissolve the compound.[5][6] If you suspect you've used too much, you can carefully evaporate some of the solvent and attempt the crystallization again.
-
The compound has significant solubility in the cold solvent: If your compound is still quite soluble in the chilled solvent, you will lose a significant portion in the mother liquor. To mitigate this, ensure you are cooling the solution in an ice bath to maximize precipitation.[6]
-
Premature crystallization during hot filtration: If your compound crystallizes on the filter paper or in the funnel during hot filtration, you will lose a significant amount of product. Ensure your filtration apparatus is pre-heated.
Q4: No crystals are forming, even after cooling in an ice bath. What can I do to induce crystallization?
If your solution remains clear even after cooling, it is likely supersaturated. Here are a few techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass provide nucleation sites for crystal growth.[5][6]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[5][6]
-
Reduce Solvent Volume: As mentioned for low yield, you may have too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.[5]
Troubleshooting Guide
This section provides a more detailed breakdown of common issues, their probable causes, and recommended solutions when recrystallizing 2-amino-1,3,4-oxadiazoles.
| Problem | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Oiling Out | 1. The melting point of the compound is below the boiling point of the solvent. 2. High concentration of impurities. | 1. Re-heat to dissolve the oil, add more solvent, and cool slowly. 2. Switch to a lower-boiling point solvent. 3. Perform a preliminary purification (e.g., silica plug filtration). | 1. Increasing the solvent volume lowers the saturation temperature. Slow cooling provides the necessary time for ordered crystal lattice formation. 2. A lower boiling point solvent will not exceed the compound's melting point. 3. Impurities can depress the melting point of the desired compound. |
| Low Crystal Yield | 1. Too much solvent was used for dissolution. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Evaporate a portion of the solvent and re-cool. 2. Ensure the flask is thoroughly cooled in an ice bath. Consider a different solvent system. 3. Use a pre-heated funnel and filter flask for hot filtration. | 1. The goal is to create a saturated solution at high temperature that becomes supersaturated upon cooling. Excess solvent prevents this. 2. Solubility is temperature-dependent; minimizing the temperature maximizes the amount of compound that crystallizes. 3. Keeping the apparatus hot prevents the solution from cooling and the compound from crystallizing prematurely. |
| No Crystal Formation | 1. The solution is not saturated (too much solvent). 2. The solution is supersaturated and requires a nucleation site. | 1. Boil off some of the solvent. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal of the pure compound. | 1. A saturated or slightly supersaturated solution is required for crystallization to occur upon cooling. 2. Scratching creates microscopic rough surfaces that act as nucleation points for crystal growth. 3. A seed crystal provides a pre-existing crystal lattice onto which other molecules can deposit. |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration. | 1. Activated charcoal has a high surface area and can adsorb colored impurities, which are then removed by filtration. |
Experimental Protocols
Protocol 1: Systematic Solvent Selection for Recrystallization
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for your 2-amino-1,3,4-oxadiazole derivative.
Materials:
-
Crude 2-amino-1,3,4-oxadiazole product
-
A selection of test solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, hexane)
-
Test tubes
-
Hot plate or heating mantle
-
Glass stirring rods
Procedure:
-
Initial Solubility Test: Place approximately 20-30 mg of your crude product into several test tubes.
-
Room Temperature Solubility: To each test tube, add about 0.5 mL of a different solvent. Stir or gently agitate the mixture. Observe if the compound dissolves at room temperature. A good recrystallization solvent will not dissolve the compound at this stage.
-
Hot Solubility: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes. Add the solvent dropwise while heating until the solid just dissolves.
-
Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms a large amount of crystals upon cooling.
Protocol 2: General Recrystallization Procedure
Once a suitable solvent has been identified, follow this general procedure for recrystallization.
Materials:
-
Crude 2-amino-1,3,4-oxadiazole product
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate or heating mantle
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals to a constant weight.
Visualizing the Workflow
Solvent Selection Workflow
Caption: A decision tree for selecting a suitable recrystallization solvent.
General Recrystallization Workflow
Caption: A step-by-step workflow for the general recrystallization process.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of California, Los Angeles. (n.d.). 4. Crystallization. UCLA Chemistry and Biochemistry. [Link]
-
Journal of Medicinal and Chemical Sciences. (2023, June 15). Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry & Biochemistry. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]
-
Columbia University. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]
- Google Patents. (n.d.). US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. [Link]
-
Salama, R. H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
-
Wang, L., et al. (2019). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. Molecules, 24(8), 1599. [Link]
-
Defense Technical Information Center. (2015). Solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. [Link]
-
ACG Publications. (2023, March 27). Synthesis and biological activities of substituted 1,3,4-oxadiazolines. [Link]
-
Niu, P., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C-O/C-S bond formation. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link]
-
Patel, H. D., et al. (2016). A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. Current Microwave Chemistry, 3(1). [Link]
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Serbian Chemical Society, 86(1), 29-40. [Link]
Sources
- 1. Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities [jmchemsci.com]
- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization for Thienyl Oxadiazoles
Subject: Troubleshooting Solubility & Aggregation in Biological Assays Compound Class: Thienyl-1,3,4-Oxadiazoles (and related heteroaromatic scaffolds) Ticket Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division
Executive Summary
Thienyl oxadiazoles are privileged scaffolds in medicinal chemistry due to their bioisosteric resemblance to amides and esters. However, they present a distinct "solubility paradox": while their calculated logP (cLogP) often suggests manageable lipophilicity, their planar, rigid geometry facilitates strong
This guide provides a self-validating workflow to solubilize these compounds without compromising biological relevance.
Module 1: The Root Cause – Stock Solution Integrity
Q: My compound dissolves in DMSO but precipitates immediately upon adding buffer. Is my stock bad?
A: Your stock is likely "wet." DMSO is hygroscopic; it absorbs atmospheric water. For thienyl oxadiazoles, even 1-2% water content in DMSO can initiate nucleation (micro-crystals) that are invisible to the naked eye but act as seeds for massive precipitation upon aqueous dilution.
The Anhydrous Protocol:
-
Solvent Grade: Use only Anhydrous DMSO (≥99.9%, water <50 ppm) stored under argon or nitrogen.
-
Vessel: Prepare stocks in glass vials, not polypropylene (plasticizers can leach and act as nucleating agents).
-
Sonication: Sonicate for 10 minutes at 40°C. Thienyl rings are thermally stable; heat helps break the initial crystal lattice.
-
Visual Check: Do not trust a "clear" solution. Invert the vial against a light source. "Schlieren" lines (wavy distortions) indicate incomplete solvation.
Module 2: The "Crash" Event – Serial Dilution Strategy
Q: I see a loss of potency as I dilute. Is the compound adhering to the plate?
A: It is likely precipitating. A common error is pipetting 100% DMSO stock directly into 100% aqueous buffer. This creates a localized high-concentration interface where the compound crashes out instantly.
The Intermediate Plate Solution: You must step down the solvent concentration gradually.
Protocol:
-
Step 1: Prepare your concentration curve in a 100% DMSO "Source Plate."
-
Step 2: Transfer to an "Intermediate Plate" containing buffer to reach 10% DMSO . (Most thienyl oxadiazoles remain soluble here).
-
Step 3: Transfer from Intermediate to "Assay Plate" to reach final 1% DMSO .
Visualization: The Safe Dilution Workflow
Figure 1: The "Intermediate Plate" method prevents the solvent shock that causes planar compounds to aggregate.
Module 3: Advanced Formulation – When DMSO Isn't Enough
Q: My compound aggregates even at 1% DMSO. What additives are compatible with thienyl oxadiazoles?
A: Planar heterocycles often require "molecular chaperones" to stay in solution. You have two main options: Encapsulation (Cyclodextrins) or Dispersion (Surfactants).
Comparative Guide to Excipients:
| Additive Class | Recommended Reagent | Mechanism of Action | Best For... | Assay Compatibility |
| Cyclodextrins | HP- | Encapsulates the hydrophobic thienyl moiety inside a donut-shaped cavity. | Protecting the compound from precipitation without lysing cells. | High. Inert in most enzymatic/cell assays. |
| Non-ionic Surfactants | Tween-80 (0.01%) or Triton X-100 (0.01%) | Lowers surface tension; disrupts colloidal aggregates. | Preventing "sticky" aggregation (PAINS). | Medium. Can interfere with membrane proteins or lyse sensitive cells.[1] |
| Kosmotropes | Glycerol (5-10%) | Stabilizes water structure; reduces polarity slightly. | Enzymes that require stabilization. | High. Standard in kinase assays. |
Protocol for HP-
-
Prepare a 20% (w/v) stock of HP-
-CD in water. -
Use this solution to prepare your assay buffer (final concentration in assay: 0.1% - 0.5%).
-
Note: The oxadiazole will partition into the cyclodextrin cavity, effectively reducing the "free" concentration. You may need to shift your IC50 curve, but the data will be reproducible.
Module 4: Validation – Distinguishing Activity from Artifacts
Q: I have a hit (IC50 = 2
A: Thienyl oxadiazoles are notorious for forming colloidal aggregates that sequester enzymes, leading to false positives. You must perform the Detergent Sensitivity Test .
The Logic:
-
True Inhibitor: Binding is specific (1:1 stoichiometry). Adding detergent will not kill the activity.
-
Aggregator: The compound forms a colloid. Adding detergent disrupts the colloid, releasing the enzyme. The inhibition disappears.
The Validation Protocol:
-
Run the assay under standard conditions.
-
Run the assay again with 0.01% Triton X-100 added to the buffer.
-
Analysis:
-
If IC50 remains stable: Valid Hit.
-
If IC50 shifts >10-fold or activity vanishes: Artifact (Aggregation).
-
Visualizing the Aggregation Pathway:
Figure 2: Mechanism of detergent-based validation to rule out colloidal aggregation artifacts.
References
-
Assay Guidance Manual (NCBI) . Assay Interference by Aggregation. Source: [Link]
-
Journal of Medicinal Chemistry . Oxadiazoles in Medicinal Chemistry. Source: [Link]
-
International Journal of Pharmaceutics . Cyclodextrins in Drug Delivery: An Updated Review. Source: [Link]
-
Nature Protocols . Identifying promiscuous inhibitors in high-throughput screening. Source: [Link]
Sources
Technical Support Center: Interpreting NMR Spectra of 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support guide for the spectroscopic analysis of 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or working with this heterocyclic compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming its structure and purity. However, the combination of a thiophene ring, an oxadiazole core, a methylene bridge, and an exchangeable amine group can present unique challenges in spectral interpretation.
This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to address specific issues you may encounter during your experiments.
Anticipated NMR Profile
Before troubleshooting, it is critical to have a baseline understanding of the expected spectrum. The structure of this compound contains several distinct spin systems.

Based on established chemical shift principles for its constituent fragments, we can predict the approximate spectral data.
Predicted Quantitative Data Summary
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| -NH₂ (Amine) | 5.0 - 7.5 (Broad) | Broad Singlet (br s) | 2H | - |
| H-5' (Thiophene) | ~7.20 - 7.40 | Doublet of doublets (dd) | 1H | ~127 |
| H-3' (Thiophene) | ~6.90 - 7.00 | Doublet of doublets (dd) | 1H | ~125 |
| H-4' (Thiophene) | ~6.90 - 7.00 | Triplet / dd | 1H | ~126 |
| -CH₂- (Methylene) | ~4.20 - 4.40 | Singlet (s) | 2H | ~30 |
| C2 (Oxadiazole) | - | - | - | ~166 |
| C5 (Oxadiazole) | - | - | - | ~162 |
| C2' (Thiophene) | - | - | - | ~138 |
| C3', C4', C5' | - | - | - | ~125-127 |
Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.[1][2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My baseline is distorted and my peaks are broad and asymmetrical. What is the cause and how do I fix it?
Answer:
This is a classic symptom of poor magnetic field homogeneity, commonly referred to as "bad shimming".[3] The goal of shimming is to adjust the magnetic field to be perfectly uniform across the volume of your sample. When the field is not uniform, different parts of the sample experience slightly different magnetic fields, causing the NMR signals to broaden and distort.[4][5]
Causality and Solution Pathway:
-
Sample Preparation Issues:
-
Inhomogeneity: Solid particles suspended in your sample will severely disrupt field homogeneity.[6][7] Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Incorrect Sample Height: Modern spectrometers often use automatic shimming routines that rely on the deuterium lock signal from the solvent. If the sample volume is too low (<4 cm or 0.5 mL) or too high, the shimming coils cannot compensate effectively.[4] Solution: Ensure your sample height is appropriate for your spectrometer's probe, typically around 4-5 cm.
-
High Concentration: Overly concentrated, viscous samples can also lead to line broadening.[6][8] Solution: Dilute your sample. For this particular molecule, 5-10 mg in 0.6 mL of solvent is a good starting point.[9]
-
-
Shimming Procedure:
-
Automated vs. Manual: While automated shimming is convenient, it can sometimes fail on complex samples. Solution: If auto-shimming yields poor results, perform a manual shim. Start by adjusting the primary Z1 and Z2 shims to optimize the lock signal, then move to spinning (X1, Y1) and non-spinning (Z3, Z4, etc.) shims to improve peak shape.
-
Question 2: I see a very broad singlet around δ 7.0 ppm that integrates to 2H. How can I be sure this is my -NH₂ group and not an impurity?
Answer:
This is a very common and important question. The signal for the amine (-NH₂) protons is often broad due to two factors: rapid chemical exchange with other labile protons (like trace water) and quadrupolar broadening from the ¹⁴N nucleus.[10] Its chemical shift is also highly variable and dependent on solvent, concentration, and temperature.[10][11]
The definitive method to confirm this signal is a D₂O Exchange Experiment .
Causality: The protons on an amine group are "labile" or acidic. When you introduce a source of deuterium, like deuterium oxide (D₂O), a rapid exchange occurs: R-NH₂ + D₂O ⇌ R-NHD + HDO ⇌ R-ND₂ + H₂O. Since the deuterium nucleus (²H) does not resonate in a ¹H NMR experiment, the signal for the amine protons will disappear from the spectrum.[12][13][14]
Experimental Protocol: D₂O Exchange for Amine Proton Confirmation
-
Acquire Initial Spectrum: Dissolve your sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the suspected -NH₂ peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 20-30 seconds to ensure mixing. D₂O does not need to be fully miscible for the exchange to occur on the proton level.[12]
-
Re-acquire Spectrum: Place the tube back in the spectrometer, lock, and shim again (shimming may need minor adjustments). Acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The peak corresponding to the -NH₂ protons should have disappeared or be significantly diminished in the second spectrum.[7][15] A new, likely broad peak for HOD may appear.
Question 3: The chemical shifts for my thiophene protons are different from the predicted values and the coupling is unclear. Why is this happening?
Answer:
The electronic environment of the thiophene ring protons is sensitive to the choice of solvent. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts compared to solvents like CDCl₃ or DMSO-d₆.[7][16] This is due to Anisotropic Solvent-Induced Shifts (ASIS), where the solvent molecules arrange themselves around your analyte in a specific orientation, influencing the local magnetic field.[2]
Troubleshooting Steps:
-
Solvent Effects: If your spectrum was run in CDCl₃ and the signals are overlapping, try running it again in DMSO-d₆ or acetone-d₆.[1][7] The change in solvent polarity can alter the chemical shifts enough to resolve the overlapping multiplets.
-
Field Strength: If resolution is still an issue, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the separation (in Hz) between coupled protons, often simplifying complex multiplets into more recognizable patterns.
-
2D NMR (COSY): To definitively map the proton-proton couplings within the thiophene ring, run a Correlation Spectroscopy (COSY) experiment. A COSY spectrum will show cross-peaks between protons that are directly coupled (typically over 2-3 bonds). This will allow you to trace the connectivity from H-5' to H-4' and from H-4' to H-3', confirming their assignments unambiguously.
Question 4: How do I definitively assign the two oxadiazole carbons (C2 and C5) in the ¹³C NMR spectrum?
Answer:
The two carbons of the 1,3,4-oxadiazole ring are characteristically found far downfield, typically between δ 160-170 ppm, due to the deshielding effect of the adjacent electronegative oxygen and nitrogen atoms.[9][17][18] While their chemical shifts can be very close, they are in distinct chemical environments.
Causality and Solution:
-
C2: This carbon is bonded to the amine group (-NH₂) and is flanked by two nitrogen atoms.
-
C5: This carbon is bonded to the thienylmethyl group (-CH₂-Thiophene) and is bonded to one nitrogen and one oxygen atom.
The most reliable method for assigning these is a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
How HMBC Works: This 2D NMR experiment shows correlations between protons and carbons that are separated by two or three bonds.
-
Application:
-
Look for a correlation from the methylene protons (-CH₂-) at ~4.3 ppm. These protons will show a cross-peak to the carbon they are attached to (C5) over a two-bond coupling (²J_CH). They may also show a weaker correlation to C2' of the thiophene ring.
-
Look for a correlation from the amine protons (-NH₂-) . These protons will show a cross-peak to the carbon they are attached to (C2) over a two-bond coupling (²J_CH).
-
By observing which carbon correlates to the methylene protons, you can definitively assign C5. The other downfield oxadiazole carbon must therefore be C2.
-
Visual Workflow and Logic Diagrams
To aid in your experimental process, the following diagrams illustrate key decision-making workflows.
Caption: Workflow for assigning C2 and C5 oxadiazole carbons.
References
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Troubleshooting Acquisition Related Problems. University of California, Riverside NMR Facility. Available at: [Link]
-
Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]
-
¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. Available at: [Link]
-
¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link]
-
Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Shimming problem. qNMR Exchange Forum. Available at: [Link]
-
The Effects of Bad Shimming. University of Ottawa NMR Facility Blog. Available at: [Link]
-
Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. University of Ottawa NMR Facility Blog. Available at: [Link]
-
The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Center for Biotechnology Information (PMC). Available at: [Link]
-
¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
-
Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. ResearchGate. Available at: [Link]
-
Supplementary Information for scientific paper. Available at: [Link]
-
Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]
-
¹³C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Taylor & Francis Online. Available at: [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. Available at: [Link]
-
Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available at: [Link]
-
Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. MDPI. Available at: [Link]
-
One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. NIScPR. Available at: [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. Available at: [Link]
-
Chemical shifts. University of Regensburg. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
-
¹H-NMR spectra of the three oxadiazole derivatives. ResearchGate. Available at: [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. Available at: [Link]
-
5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues. PLOS One. Available at: [Link]
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]
-
5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. National Center for Biotechnology Information (PMC). Available at: [Link]
-
¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]
-
Overcoming the Limitations of NMR. AZoLifeSciences. Available at: [Link]
-
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Semantic Scholar. Available at: [Link]
-
1,3,4-oxadiazole-2-thiol, 5-(2-thienyl)-. SpectraBase. Available at: [Link]
Sources
- 1. unn.edu.ng [unn.edu.ng]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Shimming problem - General - qNMR Exchange [qnmr.usp.org]
- 4. University of Ottawa NMR Facility Blog: The Effects of Bad Shimming [u-of-o-nmr-facility.blogspot.com]
- 5. University of Ottawa NMR Facility Blog: Correcting NMR Spectra for Poor Shimming - Reference Deconvolution [u-of-o-nmr-facility.blogspot.com]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. azolifesciences.com [azolifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 13. studymind.co.uk [studymind.co.uk]
- 14. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 15. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. nanobioletters.com [nanobioletters.com]
Technical Support Center: Optimizing 1,3,4-Oxadiazole Ring Closure with POCl₃
Welcome to the technical support center for optimizing the synthesis of 1,3,4-oxadiazoles using phosphorus oxychloride (POCl₃). This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield and efficiency of your oxadiazole synthesis.
Troubleshooting Guide
This section addresses common challenges encountered during the POCl₃-mediated synthesis of 1,3,4-oxadiazoles, offering explanations and actionable solutions.
Q1: My reaction yield for the 2,5-disubstituted 1,3,4-oxadiazole is consistently low. What are the potential causes and how can I improve it?
Low yields in this synthesis can arise from several factors, primarily related to the quality of starting materials, reaction conditions, and work-up procedures.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in the acylhydrazide or carboxylic acid can interfere with the reaction.
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography. Verify their identity and purity using NMR or melting point analysis.
-
-
Inefficient Dehydration: The cyclodehydration step is critical and often the rate-limiting step.[1]
-
Troubleshooting:
-
POCl₃ Quality and Amount: Use freshly distilled or a new bottle of POCl₃ as it is sensitive to moisture. An excess of POCl₃ is often used to drive the reaction to completion; a stoichiometric amount of 2-4 equivalents is a good starting point.[2][3]
-
Temperature and Reaction Time: While many procedures call for refluxing for several hours, prolonged heating can lead to degradation.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can significantly reduce reaction times to as little as 5-10 minutes and may improve yields.[4][6][7]
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: As monitored by TLC, if starting materials are still present, consider extending the reaction time or increasing the temperature moderately.
-
-
Product Degradation during Work-up: The oxadiazole ring can be sensitive to strong acids or bases, especially at elevated temperatures.[8]
Q2: I am not observing any product formation, or I am isolating my starting materials. What could be wrong?
A complete lack of reaction points to more fundamental issues with the reaction setup or reagents.
Potential Causes & Solutions:
-
Inactive POCl₃: Phosphorus oxychloride is highly reactive with water. If it has been exposed to atmospheric moisture, it will be hydrolyzed and inactive.
-
Troubleshooting: Use a fresh, unopened bottle of POCl₃ or distill it immediately before use.
-
-
Reaction Temperature Too Low: While high temperatures can cause degradation, an insufficient temperature will prevent the reaction from starting.
-
Troubleshooting: Ensure your reaction is reaching the target temperature. For conventional heating, a reflux temperature of around 110°C is often employed.[5]
-
-
Incorrect Starting Materials: The most common route involves the cyclodehydration of N,N'-diacylhydrazines, which are formed in situ from an acylhydrazide and a carboxylic acid.[4][10]
-
Troubleshooting: Verify the identity of your starting materials. Confirm that you are using an appropriate acylhydrazide and carboxylic acid.
-
Q3: My final product is impure, and I am having difficulty with purification. What are the likely side products and how can I remove them?
Impusities can arise from side reactions or unreacted starting materials.
Common Side Products & Purification Strategies:
-
Unreacted Starting Materials: The most common impurities.
-
Purification: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, is a highly effective method for removing unreacted starting materials and many side products.[4] Column chromatography can also be employed for more challenging separations.
-
-
Formation of 1,3,4-Thiadiazoles: If using a thiosemicarbazide as a starting material, there is a possibility of competitive cyclization leading to the formation of a 2-amino-1,3,4-thiadiazole alongside or instead of the desired 2-amino-1,3,4-oxadiazole.[2]
-
Purification: Careful optimization of reaction conditions can favor the formation of the oxadiazole. If a mixture is obtained, separation may be possible via column chromatography, though it can be challenging due to the structural similarity of the products.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the POCl₃-mediated cyclodehydration for 1,3,4-oxadiazole synthesis?
The reaction proceeds through the in-situ formation of an N,N'-diacylhydrazine from an acylhydrazide and a carboxylic acid. POCl₃ then acts as a dehydrating agent to facilitate the ring closure. The plausible mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by intramolecular nucleophilic attack by the other nitrogen atom and subsequent elimination of water to form the stable 1,3,4-oxadiazole ring.
Q2: What are the typical reaction conditions for this synthesis?
A range of conditions have been successfully employed:
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | Reflux (often around 110°C)[5] | Typically 160°C[4] |
| Reaction Time | Several hours (e.g., 9 hours)[5] | 5-10 minutes[4][7] |
| Solvent | Often neat POCl₃ or a high-boiling solvent like toluene[9][11] | Can be solvent-free or with a solid support like clay[4][7] |
Q3: Are there any alternatives to POCl₃ for this cyclization?
Yes, several other dehydrating agents can be used for the cyclization of N,N'-diacylhydrazines to 1,3,4-oxadiazoles. These include:
-
Polyphosphoric acid (PPA)[4]
-
Sulfuric acid (H₂SO₄)[4]
-
Phosphorus pentoxide (P₂O₅)[4]
-
Triflic anhydride ((CF₃SO₂)₂O)[4]
-
Burgess reagent[4]
The choice of reagent can depend on the specific substrate and desired reaction conditions.
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol is a general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via conventional heating.[5][7]
Materials:
-
Substituted acid hydrazide
-
Substituted carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add an equimolar mixture of the substituted acid hydrazide and the substituted carboxylic acid.
-
Carefully add an excess of phosphorus oxychloride (e.g., 10 mL for a 0.006 mol scale reaction) to the flask.[5]
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for several hours (e.g., 9 hours), monitoring the reaction progress by TLC.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a beaker of crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the precipitated crude product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This method utilizes microwave irradiation to accelerate the reaction, often in the absence of a solvent.[4][7]
Materials:
-
Substituted hydrazide
-
Benzoic acid
-
Clay (as a solid support)
Procedure:
-
Prepare an equimolar mixture of the substituted hydrazide and benzoic acid.
-
Add clay to the mixture to act as a solid support.
-
Thoroughly mix the components using a vortex mixer.
-
Place the mixture in a microwave-safe vessel and irradiate in a domestic or laboratory microwave oven at approximately 50% power for about 5-10 minutes.[4][7]
-
After the reaction is complete, allow the solid mixture to cool to room temperature.
-
Extract the product from the solid support using an appropriate organic solvent.
-
Evaporate the solvent to yield the crude product, which can be further purified by recrystallization.
Visualizations
Caption: Troubleshooting logic for low yield in 1,3,4-oxadiazole synthesis.
Caption: Workflow for conventional vs. microwave-assisted 1,3,4-oxadiazole synthesis.
References
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Appl. Sci.. [Link]
- Rakesh R. Somani et al. (2009). Der Pharma Chemica, 1(1), 130-140.
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2021). Pharmaceuticals. [Link]
-
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (2019). Orient. J. Chem., 35(1), 416-422. [Link]
-
Phosphorus oxychloride (POCl3)‐mediated synthetic process for substituted 1,3,4‐oxadiazoles via microwave (MW) irradiation. (2024). ResearchGate. [Link]
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (2021). Journal of the Serbian Chemical Society.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. (2020). Lupine Publishers. [Link]
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). Molecules.
- Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. (2017). International Journal of Pharmaceutical Chemistry and Analysis, 4(2), 37-42.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. (2017). Beilstein Journal of Organic Chemistry.
- Scheme 92. Bischler-Napieralski ring closures using POCl 3 by Chung et... (2021).
- Synthesis of Some 1, 3, 4-Oxadiazole Derivatives as Potential Biological Agents. (2011). TSI Journals.
-
POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (2022). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. orientjchem.org [orientjchem.org]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. oaji.net [oaji.net]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
spectroscopic characterization FTIR NMR of 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine
Executive Summary
This guide provides a rigorous spectroscopic framework for the characterization of 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine , a critical scaffold in the development of antimicrobial and anti-inflammatory agents. Unlike generic data sheets, this document focuses on comparative validation —distinguishing the target product from its synthetic precursor, 2-thienylacetic acid hydrazide .
By analyzing the specific spectral shifts in FTIR and NMR, researchers can definitively confirm the cyclization of the hydrazide moiety into the 1,3,4-oxadiazole ring, ensuring the integrity of the heterocyclic core.
Part 1: Synthesis & Structural Logic
The synthesis of 2-amino-1,3,4-oxadiazoles typically proceeds via the cyclization of a hydrazide with cyanogen bromide (CNBr). Understanding this transformation is prerequisite to interpreting the spectral data, as the loss of the hydrazide carbonyl and the formation of the cyclic C=N/C-O-C bonds are the primary validation markers.
Reaction Pathway Diagram[1][2]
Figure 1: Cyclization pathway converting the open-chain hydrazide to the heterocyclic oxadiazole amine.
Part 2: FTIR Characterization (The "Fingerprint" Check)
The most immediate confirmation of successful synthesis is the disappearance of the carbonyl stretch. In the precursor, the amide carbonyl is a dominant feature. In the product, this must be replaced by the oxadiazole ring vibrations.
Comparative Spectral Analysis
| Functional Group | Precursor: 2-Thienylacetic Acid Hydrazide | Product: this compound | Validation Status |
| Carbonyl (C=O) | Strong band at 1660–1690 cm⁻¹ (Amide I) | ABSENT | Primary Confirmation |
| Amine/Amide (NH) | Broad/Multiple bands 3200–3350 cm⁻¹ | Sharp Doublet ~3100–3400 cm⁻¹ (-NH₂ stretching) | Secondary Confirmation |
| Imine (C=N) | Absent | Sharp band at 1610–1640 cm⁻¹ (Oxadiazole ring) | Ring Formation |
| Ether Link (C-O-C) | Absent | 1020–1080 cm⁻¹ (Cyclic ether stretch) | Ring Integrity |
| Thiophene Ring | ~3100 cm⁻¹ (C-H), ~700 cm⁻¹ (C-S) | ~3100 cm⁻¹ (C-H), ~700 cm⁻¹ (C-S) | Scaffold Retention |
Expert Insight: The "Silent Carbonyl" Protocol
If you observe any significant peak in the 1660–1690 cm⁻¹ region, your reaction is incomplete. The product's C=N stretch (approx. 1620 cm⁻¹) is distinct but often less intense than the precursor's carbonyl. Do not confuse the C=N stretch with the C=C stretch of the thiophene ring (approx. 1400–1500 cm⁻¹).
Part 3: NMR Characterization (The "Skeleton" Check)
Nuclear Magnetic Resonance (NMR) provides the structural proof. The key diagnostic is the chemical shift of the methylene bridge (-CH₂-). The oxadiazole ring is more electron-withdrawing than the hydrazide group, causing a downfield shift.
1H NMR Data (DMSO-d₆, 400 MHz)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Amine (-NH₂) | 7.00 – 7.50 | Broad Singlet (s) | 2H | Exchangeable with D₂O. Confirms primary amine. |
| Thiophene (C5-H) | 7.35 – 7.45 | Doublet of Doublets (dd) | 1H | Typical aromatic thiophene proton. |
| Thiophene (C3-H) | 6.95 – 7.05 | Multiplet (m) | 1H | Shielded by sulfur proximity. |
| Thiophene (C4-H) | 6.90 – 7.00 | Multiplet (m) | 1H | Adjacent to methylene attachment. |
| Methylene (-CH₂-) | 4.10 – 4.30 | Singlet (s) | 2H | Diagnostic Peak. Shifted downfield from ~3.6 ppm in precursor. |
13C NMR Data (DMSO-d₆, 100 MHz)
| Carbon Environment | Chemical Shift (δ ppm) | Structural Significance |
| Oxadiazole (C2) | 164.0 – 167.0 | Carbon attached to the amine group. Most deshielded.[1] |
| Oxadiazole (C5) | 155.0 – 160.0 | Carbon attached to the methylene bridge. |
| Thiophene (C2') | 135.0 – 138.0 | Ipso-carbon attached to the methylene group. |
| Thiophene (C3', C4', C5') | 124.0 – 128.0 | Aromatic ring carbons. |
| Methylene (-CH₂-) | 28.0 – 32.0 | Bridge carbon. Confirms linkage between rings. |
Part 4: Experimental Protocols
To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), follow these standardized protocols.
Protocol A: FTIR Sample Preparation (KBr Pellet)
-
Ratio: Mix 1 mg of dried product with 100 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing: Compress at 10 tons for 2 minutes to form a transparent pellet.
-
Blanking: Run a pure KBr background before the sample.
-
Validation: Check for water bands at 3400 cm⁻¹. If strong, dry the KBr and re-press.
Protocol B: 1H NMR D₂O Exchange (Self-Validating System)
To distinguish the amine protons from aromatic protons:
-
Acquire the standard 1H spectrum in DMSO-d₆.
-
Add 1-2 drops of D₂O to the NMR tube.
-
Shake vigorously and allow to settle for 5 minutes.
-
Re-acquire the spectrum.
-
Result: The broad singlet at 7.0–7.5 ppm (NH₂) should disappear or diminish significantly, while the thiophene and methylene signals remain unchanged.
Workflow Visualization
Figure 2: Step-by-step decision tree for spectroscopic validation.
References
-
Farmacia Journal. "Synthesis and Characterization of New 2-(2-Thienyl)-5-Aryl-1,3,4-Oxadiazoles." Farmacia, vol. 66, no. 3, 2018. Link
-
Asian Journal of Chemistry. "Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols." Asian J. Chem., vol. 20, no. 3, 2008. Link
-
SpectraBase. "1,3,4-Oxadiazole-2-thiol, 5-(2-thienyl)- Spectrum Data." Wiley Science Solutions. Link
-
PubChem. "2-Thiopheneacetic acid hydrazide (Precursor Data)." National Library of Medicine. Link
-
MDPI. "The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Thiophene Derivatives." Scientia Pharmaceutica, 2009.[2] Link
Sources
Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine
Executive Summary
In the development of heterocyclic pharmacophores, 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine represents a critical scaffold due to its dual-heterocycle architecture (thiophene and oxadiazole linked by a methylene bridge). However, validating the bulk purity of this sulfur/nitrogen-rich compound presents specific analytical challenges.[1]
While High-Resolution Mass Spectrometry (HRMS) and NMR are ubiquitous for structural identification, they often fail to detect inorganic impurities or trapped solvents that affect gravimetric potency. This guide objectively compares Combustion Elemental Analysis (CHNS) —the historical "gold standard"—against modern orthogonal methods (HRMS and qNMR), providing a validated protocol for ensuring the integrity of this specific compound.
Technical Specifications & Theoretical Baseline
Before validation, the theoretical elemental composition must be established as the statistical baseline.
-
Compound: this compound
-
Molecular Formula: C₇H₇N₃OS
-
Molecular Weight: 181.21 g/mol
Table 1: Theoretical Elemental Composition (Baseline)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Tolerance (±0.4%) |
| Carbon (C) | 7 | 12.011 | 84.08 | 46.40% | 46.00 – 46.80% |
| Hydrogen (H) | 7 | 1.008 | 7.06 | 3.89% | 3.49 – 4.29% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 23.19% | 22.79 – 23.59% |
| Sulfur (S) | 1 | 32.060 | 32.06 | 17.69% | 17.29 – 18.09% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 8.83% | Calculated by diff. |
Critical Insight: The high sulfur content (17.69%) and nitrogen density (23.19%) make this compound prone to incomplete combustion, often yielding low %C values if standard oxidation catalysts are used without modification.
Method A: Combustion Analysis (CHNS) – The Gold Standard
Mechanism of Action
Combustion analysis oxidizes the sample at high temperatures (>1000°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated via gas chromatography and quantified via thermal conductivity detection (TCD).
Validated Protocol for Sulfur-Rich Heterocycles
Standard protocols often fail for thiophene derivatives due to "soot" formation or sulfur retention in the ash. The following modified protocol is required:
-
Sample Weight: Accurately weigh 2.0 – 3.0 mg of dried sample into a tin capsule.
-
Oxidation Catalyst: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) directly to the capsule.
-
Why? V₂O₅ acts as a flux and strong oxidant, ensuring the complete release of sulfur from the thiophene ring and preventing the formation of refractory metal sulfates if inorganic salts are present.
-
-
Combustion Parameters:
-
Furnace Temperature: 1050°C (Standard is often 950°C; higher temp required for thiophene cleavage).
-
Oxygen Dosing: Increase O₂ loop to 5-10 mL to ensure excess oxygen for the sulfur load.
-
-
Calibration: Calibrate using Sulfanilamide (C₆H₈N₂O₂S) as it structurally mimics the S-N content of the analyte.
Performance Profile
-
Pros: Determines bulk purity; detects non-chromophoric impurities (water, inorganic salts, silica gel).
-
Cons: Destructive; requires mg-scale sample; sensitive to weighing errors.
Method B: Orthogonal Alternatives (HRMS & qNMR)
High-Resolution Mass Spectrometry (HRMS)[2]
-
Technique: Electrospray Ionization (ESI) on a Q-TOF or Orbitrap.
-
Protocol: Dissolve 0.1 mg in MeOH. Inject via direct infusion.
-
Metric: Mass accuracy < 5 ppm.
-
Performance: Excellent for confirming identity (Formula: C₇H₇N₃OS) but poor for purity. A sample can be 80% pure (with 20% NaCl) and still give a perfect HRMS score because salts do not ionize in the same range.
Quantitative NMR (qNMR)
-
Technique: ¹H-NMR with an internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).
-
Protocol: Co-dissolve accurately weighed analyte and standard in DMSO-d₆. Set relaxation delay (d1) > 5 × T1 (typically 30–60s) to ensure full magnetization recovery.
-
Performance: Non-destructive; provides absolute purity. However, overlapping signals between the thiophene protons and the internal standard can compromise accuracy.
Comparative Analysis: Validating the Validator
The following table contrasts the performance of CHNS analysis against orthogonal methods specifically for This compound .
Table 2: Comparative Performance Matrix
| Feature | Elemental Analysis (CHNS) | HRMS (Orbitrap/Q-TOF) | qNMR (Internal Std) |
| Primary Output | Bulk Purity (Weight %) | Molecular Identity (Exact Mass) | Molar Purity & Structure |
| Sulfur Detection | Quantitative (17.69% target) | Qualitative (Isotope pattern) | Indirect (via proton integration) |
| Inorganic Salt Detection | High (Values drop significantly) | None (Invisible) | None (Invisible unless active) |
| Solvent Detection | High (C/H ratios shift) | Low (Solvent often excluded) | High (Distinct peaks) |
| Sample Requirement | 2–5 mg (Destructive) | <0.1 mg (Destructive) | 5–10 mg (Non-destructive) |
| Accuracy Limit | ± 0.3% – 0.4% | < 5 ppm (Mass) | ± 1.0% (Integration error) |
| Best Use Case | Final Batch Release | Early Screening/ID | Reference Standard Calibration |
Experimental Workflow & Logic
To ensure scientific integrity, a "Self-Validating" workflow is recommended. Do not rely on a single method.
Figure 1: Logic-driven validation workflow ensuring identity confirmation (HRMS) precedes bulk purity assessment (CHNS), with feedback loops for solvate correction.
Causality & Troubleshooting (Expert Insights)
As a Senior Application Scientist, I have observed specific failure modes for this compound class:
-
The "Low Carbon" Trap:
-
Observation: Carbon is consistently 1-2% lower than theoretical, but H and N are correct.
-
Causality: The thiophene ring is thermally stable. Without V₂O₅, it forms refractory carbides rather than CO₂.
-
Solution: Increase combustion temperature to 1050°C and double the oxygen dose time.
-
-
The "High Hydrogen" Drift:
-
Observation: Hydrogen is +0.5% to +1.0% high.
-
Causality: The oxadiazole amine group (-NH₂) is hygroscopic. It forms hydrogen bonds with atmospheric water.
-
Solution: Dry the sample at 60°C over P₂O₅ for 4 hours immediately prior to sealing the tin capsule.
-
-
Sulfur Carryover:
-
Observation: The next sample run after this compound shows high background sulfur.
-
Causality: Sulfur from the thiophene adheres to the reduction tube copper.
-
Solution: Run a "blank" or a high-carbon primer sample between runs to flush the system.
-
References
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. Retrieved from [Link]
-
Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine
Executive Safety Summary
For Immediate Implementation: Treat 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine as a Novel Chemical Entity (NCE) . While standard safety data sheets (SDS) for this class often categorize it as an Irritant (H315/H319/H335) and Harmful if Swallowed (H302), the structural combination of a thiophene ring and an oxadiazole pharmacophore necessitates elevated precautions against metabolic activation and sensitization.
The Golden Rule: Handle as if it has high biological activity until proven otherwise.
Structural Risk Analysis (The "Why")
To understand the safety requirements, we must analyze the molecule's functional components. This is not just "dust"; it is a biologically active scaffold.
| Component | Hazard Mechanism | Operational Implication |
| Primary Amine (-NH₂) | Basicity & Nucleophilicity: Can react with skin proteins (haptenization), leading to allergic contact dermatitis.[1] | Skin Protection: High priority. Barrier integrity is critical to prevent sensitization. |
| Thiophene Ring | Metabolic Activation: Thiophenes are lipophilic and can be metabolized by cytochrome P450s into reactive S-oxides or epoxides, which are potential hepatotoxins [1].[1] | Systemic Exposure: Absolute avoidance of inhalation or dermal absorption.[2] The lipophilicity increases skin permeation rates. |
| 1,3,4-Oxadiazole | Biological Activity: A privileged scaffold in drug discovery (antimicrobial/anticancer), implying inherent toxicity to cellular systems [2].[1] | Containment: Use closed systems. Do not handle on open benchtops. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum acceptable barrier protection based on the state of matter.
PPE Selection Logic (Diagram)
Figure 1: Decision tree for PPE selection based on physical state. Note the escalation to double-gloving for solutions due to enhanced permeation risks of solvents carrying the thiophene moiety.[1]
Detailed PPE Specifications
| Category | Specification | Scientific Rationale |
| Hand Protection (Solids) | Nitrile (min 0.11 mm / 4 mil) | Sufficient for incidental contact with dry powder.[1] Latex is not recommended due to poor chemical resistance against organic amines. |
| Hand Protection (Liquids) | Double Gloving or Barrier Laminate | Thiophene derivatives in organic solvents (DCM, DMSO) can permeate thin nitrile rapidly. Protocol: Wear 4 mil inner / 8 mil outer. Change outer glove immediately upon splash. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can become airborne. Amines are caustic to corneal tissue [3]. |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Engineering controls are superior to masks. If weighing outside a hood is unavoidable, a P100/N100 respirator is required (N95 is insufficient for fine organic dusts). |
| Body | Tyvek® Sleeves + Lab Coat | Cotton lab coats absorb liquids. Use disposable Tyvek sleeves to bridge the gap between glove and coat cuff. |
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Objective: Eliminate static-driven dispersion of the powder.[1]
-
Engineering Control: Verify Fume Hood flow.
-
Static Management: Organic amine powders are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Weighing:
-
Place a tared vial inside the balance.
-
Transfer solid using a disposable spatula.
-
Crucial: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping to prevent formation of crusts that generate dust upon next opening.
-
Phase 2: Reaction & Handling
Objective: Containment of vapors and aerosols.[3][4]
-
Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly. The heat of solution (exothermic) may volatilize the amine.
-
Vessel Closure: Use septa and screw caps. Avoid open-flask stirring.
-
Sampling: Do not pour. Use a syringe/needle or a glass pipette to withdraw aliquots for TLC/LCMS monitoring.
Phase 3: Decontamination & Cleanup
Objective: Chemical deactivation before disposal.
-
Surface Wipe: Wipe the work area with a 10% Citric Acid or Dilute Acetic Acid solution.
-
Reasoning: The amine is basic. Acidic cleaning converts the residue into a non-volatile, water-soluble salt (ammonium salt), reducing vapor pressure and dermal risk.[1]
-
-
Final Wash: Follow with soap and water to remove the thiophene residue.
Cradle-to-Grave Workflow (Diagram)
Figure 2: Linear workflow emphasizing the transition from containment to chemical deactivation.
Emergency Response
Self-Validating Protocol: If an exposure occurs, the response must be immediate and specific to the chemical properties.[1]
-
Eye Contact:
-
Skin Contact:
-
Action: Wash with soap and water immediately.[8] Do not use alcohol or acetone.
-
Reasoning: Organic solvents (alcohol) will dissolve the thiophene moiety and drive it deeper into the dermis (transdermal delivery effect).
-
-
Spill (Solid):
-
Cover with wet paper towels (to prevent dust). Scoop into a bag. Wipe area with dilute acetic acid.
-
-
Spill (Liquid):
-
Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
-
Disposal & Environmental Compliance
Do not pour down the drain. This compound has high potential for aquatic toxicity due to the thiophene ring.
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (Toxic) .
-
Liquid Waste:
-
Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent used.
-
Label clearly: "Contains Thiophene/Oxadiazole Amines - Potential Sensitizer."[1]
-
References
-
Jaladanki, C. K., et al. (2015).[5][6] "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." Chemical Research in Toxicology. Available at: [Link][1]
-
Bollikolla, H. B., et al. (2022).[7][9] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review." Journal of Chemical Reviews. Available at: [Link]
-
PubChem.[10] (n.d.). "Compound Summary: 5-Methyl-1,3,4-oxadiazol-2-amine (Analog)." National Library of Medicine. Available at: [Link][1]
-
Angene Chemical.[3][6] (2021).[4][5][11] "Safety Data Sheet: 5-Methyl-1,3,4-oxadiazol-2-amine." Available at: [Link][1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. fishersci.com [fishersci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. angenechemical.com [angenechemical.com]
- 5. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. jchemrev.com [jchemrev.com]
- 10. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
